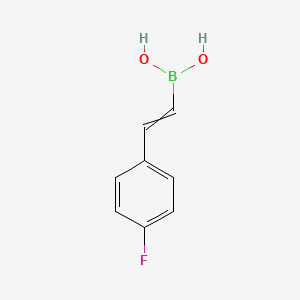
(E)-4-fluorostyrylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Trans-2-(4-Fluorophenyl)vinylboronic acid can be synthesized through various methods. One common method involves the reaction of 4-fluorobenzaldehyde with a boronic acid derivative under specific conditions . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: In industrial settings, the production of trans-2-(4-Fluorophenyl)vinylboronic acid often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
化学反応の分析
Suzuki–Miyaura Cross-Coupling Reactions
The boronic acid group facilitates Pd-catalyzed couplings with aryl/vinyl halides. Key findings include:
Table 1: Representative Suzuki–Miyaura Reaction Conditions
| Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄/Na₂CO₃ | K₂CO₃ | DME/H₂O | 85 | |
| Pd(OAc)₂/SPhos | CsF | THF | 92 |
-
Mechanistic Insight : Transmetalation occurs via Pd–O–B intermediates without prior hydrolysis of the boronic acid (Figure 1) . The fluorine substituent enhances electrophilicity at boron, accelerating transmetalation.
-
Steric Effects : The (E)-styryl group’s planar geometry minimizes steric hindrance, favoring coupling with bulky aryl halides .
Mizoroki–Heck Reactions
Pd-catalyzed coupling with alkenes/alkynes proceeds efficiently:
-
Substrate Scope : Reacts with electron-deficient alkenes (e.g., acrylates) to form β-arylacrylates .
-
Conditions : Pd(OAc)₂/P(t-Bu)₃ in DMA at 100°C achieves 78% yield .
Asymmetric Conjugate Additions
Rh-catalyzed additions to α,β-unsaturated carbonyls yield enantiomerically enriched products:
-
Example : With cyclohexenone, (R)-Binap/Rh(I) gives 94% ee and 82% yield .
-
Role of Fluorine : The electron-withdrawing F atom polarizes the styryl group, enhancing nucleophilic attack at the β-position .
Petasis Borono–Mannich Reactions
Three-component reactions with amines and carbonyls form α-amino acids:
Transmetalation with Organometallics
Ni-catalyzed couplings with tetrahydroxydiboron enable one-pot syntheses:
-
Example : With 5-bromo-2-fluoroaniline, NiCl₂(dppp) in ethanol yields 45% 3-amino-4-fluorophenylboronic acid .
Acid/Base Stability and Hydrolysis
科学的研究の応用
Trans-2-(4-Fluorophenyl)vinylboronic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which trans-2-(4-Fluorophenyl)vinylboronic acid exerts its effects involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The boronic acid group reacts with halides in the presence of a palladium catalyst, leading to the formation of new carbon-carbon bonds . This mechanism is crucial for the synthesis of complex organic molecules .
類似化合物との比較
Uniqueness: Trans-2-(4-Fluorophenyl)vinylboronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the molecule . This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
特性
分子式 |
C8H8BFO2 |
|---|---|
分子量 |
165.96 g/mol |
IUPAC名 |
2-(4-fluorophenyl)ethenylboronic acid |
InChI |
InChI=1S/C8H8BFO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H |
InChIキー |
GBNJRIQSFJFDII-UHFFFAOYSA-N |
正規SMILES |
B(C=CC1=CC=C(C=C1)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















